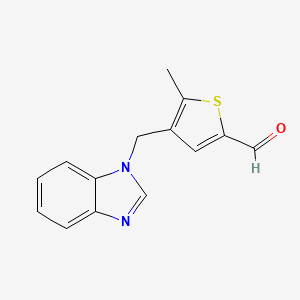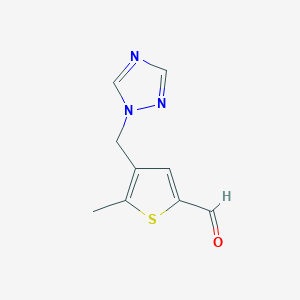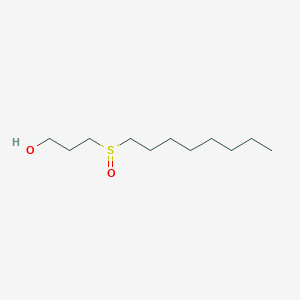![molecular formula C15H18N4O4 B4326515 N-[(3-METHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4326515.png)
N-[(3-METHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
Overview
Description
N-[(3-METHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated pyrazole can be alkylated with 4-bromobutanoyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step involves the reaction of the intermediate with 3-methoxybenzylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: Formation of N-(3-aminobenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide.
Oxidation: Formation of N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanoic acid.
Substitution: Formation of N-(3-alkylbenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group can enhance the compound’s ability to cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide
- N-(3-methoxybenzyl)-4-(4-chloro-1H-pyrazol-1-yl)butanamide
- N-(3-methoxybenzyl)-4-(4-methyl-1H-pyrazol-1-yl)butanamide
Uniqueness
N-[(3-METHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the presence of both the nitro and methoxybenzyl groups, which can impart distinct chemical and biological properties. The nitro group can participate in redox reactions, while the methoxybenzyl group can influence the compound’s solubility and membrane permeability.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-23-14-5-2-4-12(8-14)9-16-15(20)6-3-7-18-11-13(10-17-18)19(21)22/h2,4-5,8,10-11H,3,6-7,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJHVVSDOJQHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-amino-6-cyano-7-(4-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide](/img/structure/B4326438.png)




![8-(4-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326482.png)
![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326488.png)
![6-(4-ETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4326491.png)
![N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B4326506.png)
![1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B4326510.png)
![METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE](/img/structure/B4326521.png)

![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)

